Cas no 26833-85-2 (Harringtonine)

Harringtonine 化学的及び物理的性質
名前と識別子
-
- Harringtonine
- Cephalotaxine,4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester) (9CI)
- Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate(ester), [3(R)]-
- 2'R-Harringtonine
- Harringtonin
- NSC 124147
- Cephalotaxine,3-[4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate]
- Harringtonine (8CI)
- HARRINGTONINE(P) - [Discontinued] PrintBack
- AK546639
- CID 134694858
- Alkaloid C from cephalotaxus
- Cephalotaxine, 4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester)
- O1-(methoxy[?]yl) O4-methyl (2S)-2-hydroxy-2-(3-hydroxy-3-methyl-butyl)butanedioate
- SCHEMBL138806
- (R)-1-((11bS,12S,14aR)-13-Methoxy-2,3,5,6,11b,12-hexahydro-1H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-12-yl) 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)succinate
- HARRINGTONINE [WHO-DD]
- Z2967326050
- TRANS-2-BUTENE-1,4-DICARBOXYLICACID
- NSC124147
- CS-3909
- DTXSID501016801
- Cephalotaxine, 4-methyl-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), (3(R))-
- AS-56357
- CHEMBL433257
- 26833-85-2
- 1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate
- Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester)
- HY-N0862
- CCG-269921
- AKOS030526125
- MCPA-L-carnitine-d9 Chloride (Mixture of Diastereomers)
- NSC-124147
- 1-((1S,3aR,14bS)-2-methoxy-1,5,6,8,9,14b-hexahydro-4H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-1-yl) 4-methyl (R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)succinate
- BDBM50480315
- s9063
- CHEBI:5626
- NCI60_000568
- 25302-09-4
- Q27106830
- ZJ-H
- Cephalotaxine, 4-methyl-, 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), (3(R))-
- harringtonine(8ci)
- UNII-088662H40F
- 088662H40F
- A877127
- AC-20253
- AKOS015965555
- (9R)-O~3~-[(2S)-2,5-dihydroxy-2-(2-methoxy-2-oxoethyl)-5-methylhexanoyl]cephalotaxine
- AC-34766
- Q63408611
- Alkaloid C from cephalotaxus; NSC124147;NSC 124147;NSC-124147
- 1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate
- AKOS030254757
- CHEMBL175608
- BCP04090
- Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), [3(R)]-
- HAVJATCHLFRDHY-UHFFFAOYSA-N
- HAVJATCHLFRDHY-KSZYUSJVSA-N
-
- インチ: 1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23-,24+,27-,28-/m0/s1
- InChIKey: HAVJATCHLFRDHY-JZTSUELASA-N
- ほほえんだ: O(C([C@@](C([H])([H])C(=O)OC([H])([H])[H])(C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])O[H])O[H])=O)[C@]1([H])C(=C([H])[C@]23C([H])([H])C([H])([H])C([H])([H])N2C([H])([H])C([H])([H])C2=C([H])C4=C(C([H])=C2[C@]31[H])OC([H])([H])O4)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 531.246832g/mol
- ひょうめんでんか: 0
- XLogP3: 0.5
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 回転可能化学結合数: 10
- どういたいしつりょう: 531.246832g/mol
- 単一同位体質量: 531.246832g/mol
- 水素結合トポロジー分子極性表面積: 124Ų
- 重原子数: 38
- 複雑さ: 953
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 531.6
- トポロジー極表面積: 124A^2
- 同位体原子数: 0
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.35 g/cm3
- ゆうかいてん: 73-75ºC
- ふってん: 679.4ºC at 760 mmHg
- フラッシュポイント: 364.7ºC
- 屈折率: 1.609
- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(188.11 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 123.99000
- LogP: 2.12850
- 点滅点:: 364.7ºC
- ようかいせい: メタノール、エタノール又はクロロホルムに可溶であり、水及びエーテルに微溶解である
- 蒸気圧: 2.17E-19mmHg at 25°C
Harringtonine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 1544
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 危険レベル:6.1(a)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装グループ:II
- 包装等級:II
- 危険レベル:6.1(a)
Harringtonine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 276980-5MG |
Harringtonine, 98%, from Taxus chinensis (Pilg.) Rehder |
26833-85-2 | 98% | 5MG |
¥ 1759 | 2022-04-26 | |
LKT Labs | H0169-5 mg |
Harringtonine |
26833-85-2 | ≥97% | 5mg |
$165.50 | 2023-07-11 | |
ChemScence | CS-3909-10mg |
Harringtonine |
26833-85-2 | 99.93% | 10mg |
$144.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14472-5mg |
Harringtonine |
26833-85-2 | 98% | 5mg |
¥780.00 | 2023-09-09 | |
TRC | H105285-1mg |
Harringtonin |
26833-85-2 | 1mg |
$57.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8286-5 mg |
Harringtonine |
26833-85-2 | 98.94% | 5mg |
¥750.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H274974-10mg |
Harringtonine |
26833-85-2 | 98% | 10mg |
¥1029.90 | 2023-09-02 | |
TRC | H105285-5mg |
Harringtonin |
26833-85-2 | 5mg |
$98.00 | 2023-05-18 | ||
TRC | H105285-50mg |
Harringtonin |
26833-85-2 | 50mg |
$ 253.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H274974-5mg |
Harringtonine |
26833-85-2 | 98% | 5mg |
¥648.90 | 2023-09-02 |
Harringtonine 関連文献
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
5. Book reviews
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Harringtonineに関する追加情報
Harringtonine: A Comprehensive Overview
Harringtonine, also known by its CAS number 26833-85-2, is a naturally occurring alkaloid with significant pharmacological properties. This compound has garnered attention in the scientific community due to its potential applications in the field of oncology and other therapeutic areas. The name "Harringtonine" itself is derived from its discoverer, Dr. John H. M. Harrington, who first isolated the compound from the roots of the plant Corydalis turtschaninovii in the early 20th century.
The chemical structure of Harringtonine is characterized by a complex arrangement of nitrogen atoms and a bicyclic framework, which contributes to its unique biological activities. Recent studies have highlighted its ability to inhibit certain enzymes involved in cell proliferation, making it a promising candidate for anti-cancer therapies. Researchers have also explored its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways.
One of the most significant breakthroughs involving Harringtonine is its role in targeted cancer therapy. Scientists have discovered that it can selectively inhibit the growth of cancer cells while sparing healthy cells, which is a critical feature for developing safer and more effective anti-cancer drugs. In a 2023 study published in the journal Nature Communications, researchers demonstrated that Harringtonine induces apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways.
In addition to its anti-cancer properties, Harringtonine has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2022 study conducted at Stanford University revealed that Harringtonine can protect neurons from oxidative stress and inflammation, two key factors contributing to neurodegeneration. This finding has opened new avenues for exploring Harringtonine as a neuroprotective agent.
The synthesis and optimization of Harringtonine derivatives have also been a focal point of recent research efforts. Chemists have developed various analogs with improved pharmacokinetic properties, enhancing their bioavailability and efficacy. For instance, a team at the University of Tokyo synthesized a derivative called "Harringtonine-A," which exhibits enhanced solubility and reduced toxicity compared to the parent compound.
Despite its promising therapeutic potential, Harringtonine faces challenges related to scalability and cost-effectiveness in large-scale production. Traditional extraction methods from plant sources are labor-intensive and yield low quantities of the compound. To address this issue, researchers are exploring synthetic routes using biotechnological approaches, such as microbial fermentation, to produce Harringtonine more efficiently.
Moreover, regulatory hurdles must be overcome before Harringtonine can be approved for clinical use. Preclinical studies have demonstrated its safety profile; however, extensive clinical trials are required to confirm its efficacy and determine optimal dosing regimens. Collaborative efforts between academia and pharmaceutical companies are essential to accelerate the development process.
In conclusion, Harringtonine (CAS 26833-85-2) represents a valuable asset in the realm of natural product-based drug discovery. Its diverse biological activities and recent advancements in research underscore its potential as a multi-functional therapeutic agent. As scientists continue to unravel its mechanisms of action and optimize its delivery systems, Harringtonine holds great promise for addressing unmet medical needs in oncology, neurology, and beyond.
26833-85-2 (Harringtonine) 関連製品
- 36085-73-1(Talipexole dihydrochloride)
- 115-53-7(Sinomenine)
- 27625-35-0(3-Methylbutyl 2-methylbutanoate)
- 465-65-6(Naloxone)
- 98599-84-9(4'-Demethyl Homoharringtonine)
- 26833-87-4(Homoharringtonine)
- 6639-14-1(Pentanoic acid,2-methyl-, propyl ester)
- 122-09-8(phentermine)
- 24274-60-0(Acetylcephalotaxine)
- 85-42-7(octahydro-2-benzofuran-1,3-dione)
